molecular formula C17H23N3O7 B2727153 4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid CAS No. 1104387-53-2

4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid

Cat. No. B2727153
CAS RN: 1104387-53-2
M. Wt: 381.385
InChI Key: ZGEBXOOETXACNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid is a useful research compound. Its molecular formula is C17H23N3O7 and its molecular weight is 381.385. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Catalysis

Research has explored the catalytic reduction of nitroarenes to aminoarenes using formic acid and ruthenium catalysts, demonstrating a method that could be relevant for modifying or synthesizing compounds similar to the one of interest (Watanabe et al., 1984). This study highlights the versatility of ruthenium catalysts in the reduction of nitroarenes, potentially applicable to synthesizing amino derivatives of the compound .

Magnetism in Organic Materials

Another study discusses the magnetism of conjugated organic nitroxides and their structural scaffolding, where specific nitroxide groups interact with neighboring radicals, exhibiting antiferromagnetic behavior (Field & Lahti, 2003). Although this research does not directly address the compound , it provides insights into how nitro and amino functional groups in organic compounds can influence magnetic properties.

Electrochemical Behavior

The electrochemical behavior of unsymmetrical dihydropyridines in protic medium has been investigated, showing how the reduction leads to various products depending on the reaction conditions (David et al., 1995). This study might offer a foundational understanding of how electrochemical properties of compounds with nitrophenyl groups could be explored for applications in material science or synthetic chemistry.

Photopolymerization

Research into nitroxide-mediated photopolymerization introduces compounds decomposing under UV irradiation to generate radicals, which could inform studies on light-sensitive materials or coatings involving similar chemical structures (Guillaneuf et al., 2010). This could be particularly relevant for developing new materials or coatings with specific properties triggered by light exposure.

Enzyme Inhibition

A study on aryl substituted butanoates and related compounds as inhibitors of liver microsomal enzymes shows the potential of nitrophenyl derivatives in modulating enzyme activity, which could have implications for designing compounds with specific biochemical interactions (Mason et al., 2003). This research area may provide a basis for investigating the compound's potential interactions with biological systems, excluding direct drug applications.

properties

IUPAC Name

4-(4-ethoxy-2-nitroanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O7/c1-2-26-11-5-6-13(15(8-11)20(24)25)19-16(21)9-14(17(22)23)18-10-12-4-3-7-27-12/h5-6,8,12,14,18H,2-4,7,9-10H2,1H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEBXOOETXACNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)NC(=O)CC(C(=O)O)NCC2CCCO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Ethoxy-2-nitrophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid

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